Carbamimidothioic acid, N,N-dimethyl-, methyl ester
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl N,N-dimethylcarbamimidothioate , reflecting its structural organization. The name derives from the parent carbamimidothioic acid, where the nitrogen atoms are substituted with methyl groups, and the thiol group is esterified with a methyl moiety.
The molecular formula C₄H₁₀N₂S corresponds to a molecular weight of 118.201 g/mol, with a density approximating 1 g/cm³ and a boiling point of 159.8°C at standard atmospheric pressure. Alternative nomenclature includes:
The CAS Registry Number 57618-94-7 distinguishes it from related dithiocarbamates, while its SMILES notation (CN(C)C(=S)N(C)S ) provides a concise structural representation.
Historical Context of Dithiocarbamate Ester Discovery
Dithiocarbamates emerged in the late 19th century as vulcanization accelerators in rubber production, but their medicinal potential remained unexplored until the mid-20th century. The specific synthesis of methyl N,N-dimethylcarbamimidothioate likely arose during systematic investigations into isothiourea derivatives in the 1970s, when researchers sought to optimize sulfur-containing catalysts and bioactive intermediates.
Key milestones include:
- 1943 : Introduction of nabam, the first dithiocarbamate fungicide, which spurred derivative synthesis.
- 1970s–1980s : Development of N,N,S-trimethylisothiouronium iodide (CAS 6972-04-9), a related salt form, for nucleophilic substitution reactions.
- 1990s : Structural characterization of methyl N,N-dimethylcarbamimidothioate as a precursor in heterocyclic compound synthesis.
Position Within Organosulfur Compound Taxonomy
This compound belongs to the dithiocarbamate ester subclass, distinguished by the presence of a thiocarbamate group (R₂N–C(=S)–S– ) and an imidamide functionality (N–C(=S)–N ). Comparative analysis with analogous structures reveals:
The molecule’s reactivity stems from its dual electrophilic (thiocarbamate sulfur) and nucleophilic (imidamide nitrogen) centers, enabling participation in cycloadditions and metal-chelation reactions. Its structural simplicity contrasts with more complex dithiocarbamates like zineb (a zinc-coordinated polymer), yet it retains the metal-binding capacity characteristic of this chemical family.
Properties
IUPAC Name |
methyl N,N-dimethylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-6(2)4(5)7-3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHZPAHUMZZFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328905 | |
| Record name | Carbamimidothioic acid, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57618-94-7 | |
| Record name | Carbamimidothioic acid, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70328905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiophosgene Intermediate
The reaction of dimethylamine with thiophosgene ($$ \text{Cl}_2\text{C=S} $$) represents a classical route to thiocarbamoyl chlorides, which subsequently undergo alcoholysis to yield thiocarbamate esters. For Carbamimidothioic acid, N,N-dimethyl-, methyl ester, the process involves two stages:
Formation of Dimethylthiocarbamoyl Chloride :
$$
\text{(CH}3\text{)}2\text{NH} + \text{Cl}2\text{C=S} \rightarrow \text{(CH}3\text{)}2\text{NC(=S)Cl} + \text{HCl}
$$
Thiophosgene reacts exothermically with dimethylamine in anhydrous solvents like dichloromethane or toluene. The intermediate $$ \text{(CH}3\text{)}_2\text{NC(=S)Cl} $$ is isolated via fractional distillation under inert atmospheres to prevent hydrolysis.Methanolysis of the Thiocarbamoyl Chloride :
$$
\text{(CH}3\text{)}2\text{NC(=S)Cl} + \text{CH}3\text{OH} \rightarrow \text{(CH}3\text{)}2\text{NC(=S)OCH}3 + \text{HCl}
$$
Methanolysis is typically conducted at 0–5°C to minimize side reactions, with yields exceeding 80% when using stoichiometric triethylamine to neutralize HCl.
Challenges : Thiophosgene’s high toxicity and regulatory restrictions limit its industrial use. Alternatives like thiocarbonyl diimidazole ($$ \text{C}3\text{H}6\text{N}_2\text{S} $$) have been explored but increase production costs.
Alkylation of Dimethylamine with Methyl Chlorothioformate
Methyl chlorothioformate ($$ \text{ClC(=S)OCH}_3 $$) serves as an electrophilic agent for direct thiocarbamate synthesis. The reaction with dimethylamine proceeds via nucleophilic substitution:
$$
\text{(CH}3\text{)}2\text{NH} + \text{ClC(=S)OCH}3 \rightarrow \text{(CH}3\text{)}2\text{NC(=S)OCH}3 + \text{HCl}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF) or ethyl acetate.
- Temperature: 25–40°C.
- Base: Potassium carbonate or sodium hydride to scavenge HCl.
Yield : Reported yields range from 70–85%, with purity >95% after vacuum distillation.
Advantages : This one-step method avoids toxic thiophosgene and simplifies purification. However, methyl chlorothioformate’s instability under acidic conditions necessitates strict pH control.
Acid-Catalyzed Esterification Using Silica Gel Sulfonic Acid
Adapting methodologies from esterification of carboxylic acids, silica gel sulfonic acid (a solid acid catalyst) facilitates the esterification of dimethylthiocarbamic acid ($$ \text{(CH}3\text{)}2\text{NC(=S)OH} $$) with methanol:
$$
\text{(CH}3\text{)}2\text{NC(=S)OH} + \text{CH}3\text{OH} \xrightarrow{\text{silica gel sulfonic acid}} \text{(CH}3\text{)}2\text{NC(=S)OCH}3 + \text{H}_2\text{O}
$$
Procedure :
- Catalyst Preparation : Silica gel is functionalized with sulfonic acid groups via treatment with chlorsulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane, achieving a sulfonic acid loading of 15–40% by mass.
- Reaction : Dimethylthiocarbamic acid and methanol (molar ratio 1:4–7) are refluxed with the catalyst (5–10 wt%). Water is removed via azeotropic distillation using toluene.
- Yield : >90% conversion after 6–8 hours, with catalyst reusability over five cycles without significant activity loss.
Industrial Relevance : This method eliminates liquid acid waste, aligning with green chemistry principles. However, the limited commercial availability of dimethylthiocarbamic acid necessitates in situ generation, often via hydrolysis of dimethylthiocarbamoyl chloride.
Transesterification Approaches
Transesterification of higher thiocarbamate esters (e.g., ethyl or benzyl derivatives) with methanol offers a mild route:
$$
\text{(CH}3\text{)}2\text{NC(=S)OR}' + \text{CH}3\text{OH} \rightarrow \text{(CH}3\text{)}2\text{NC(=S)OCH}3 + \text{R'OH}
$$
Conditions :
- Catalyst: Sodium methoxide ($$ \text{CH}_3\text{ONa} $$) or titanium(IV) isopropoxide.
- Solvent: Excess methanol acts as both reactant and solvent.
- Temperature: 60–80°C.
Yield : 60–75%, limited by equilibrium. Using molecular sieves to absorb $$ \text{R'OH} $$ improves yields to 85%.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Scalability |
|---|---|---|---|---|
| Thiophosgene Intermediate | High purity product | Toxicity of thiophosgene | 80–85% | Limited |
| Methyl Chlorothioformate | One-step synthesis | Requires pH control | 70–85% | Moderate |
| Silica Gel Sulfonic Acid | Green chemistry, reusable catalyst | Dependent on precursor availability | >90% | High |
| Transesterification | Mild conditions | Equilibrium-limited, lower yields | 60–85% | Moderate |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the silica gel sulfonic acid method due to its cost-effectiveness and environmental compliance. Key parameters include:
- Catalyst Lifetime : Sulfonic acid-functionalized silica gel maintains activity for >10 batches with <5% leaching.
- Purification : Vacuum distillation (boiling point 135–140°C at 10 mmHg) removes unreacted methanol and byproducts.
- Byproduct Management : HCl gas from thiophosgene routes requires scrubbing, while transesterification generates benign alcohols like ethanol.
Chemical Reactions Analysis
N,N-Dimethyl(methylsulfanyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₄H₁₀N₂S
- Molecular Weight : Approximately 134.20 g/mol
- Functional Groups : Contains a thioamide group and dimethylamino groups, contributing to its unique reactivity and biological interactions.
Agricultural Applications
Carbamimidothioic acid, N,N-dimethyl-, methyl ester has been identified as a potential agrochemical. Its properties may allow it to function as a pesticide or herbicide, targeting specific pests or weeds while minimizing impact on non-target species. The compound's thioamide functionality is particularly relevant for developing novel agrochemical formulations that enhance crop protection.
Pharmacological Research
Recent studies have indicated that derivatives of carbamimidothioic acid exhibit promising antimicrobial and antifungal properties . The presence of dimethylamino groups enhances the compound's interaction with biological targets:
- Antimicrobial Activity : Research suggests efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Potential Therapeutics : Investigations into its role in modulating enzymatic activity indicate that it may influence metabolic pathways relevant to disease states.
Case Study: Antileishmanial Efficacy
A study demonstrated the in vitro effectiveness of carbamimidothioic acid derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound showed a favorable therapeutic index, indicating its potential as a lead compound for drug development against this disease .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions:
- Synthesis of Thioureas : It can be used to synthesize thiourea derivatives, which are valuable in medicinal chemistry.
- Coordination Chemistry : The compound's ability to act as a nucleophile or electrophile makes it useful in coordination chemistry applications.
Industrial Applications
The compound finds utility in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes:
- Production of Methyl Esters : It has been explored for use in the efficient production of fatty acid methyl esters (FAMEs) through microwave-assisted derivatization methods.
- Biomolecule Production : In marine biology, studies have shown that exposure to carbamimidothioic acid can enhance the production of biomolecules by microalgae, which are important for biodiesel and other applications .
Mechanism of Action
The mechanism of action of N,N-Dimethyl(methylsulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs and their substituents:
Antimicrobial Activity
- Carbamimidothioic acid phenylmethyl ester salts : Exhibit broad-spectrum activity, with the (3,4,5-trichlorophenyl) methyl ester chloride showing the highest potency (MIC₅₀: 0.125–2 mg/mL) .
- N,N-dimethyl-, methyl ester : Moderate activity (MIC₅₀: 2–4 mg/mL against bacteria/fungi), likely due to steric hindrance from dimethyl groups reducing membrane penetration .
- S-1,3-diphenyl-2-butenyl ester : Inactive against Cryptococcus spp., highlighting the importance of ester group selection .
Anticancer Activity
- BC-11 (4-boronophenyl derivative): Reduces U-87 glioblastoma cell viability to near zero at 100 mg/mL, demonstrating superior cytotoxicity compared to unmodified esters .
Insecticidal Activity
Physicochemical Properties
- Proton Affinity : N,N-dimethyl substitution increases steric bulk, reducing proton affinity at the carbonyl oxygen compared to unsubstituted esters .
- Stability : Methyl esters hydrolyze slower than ethyl analogs due to reduced electrophilicity, enhancing in vivo persistence .
- Solubility : Tetramethyl derivatives exhibit lower aqueous solubility than dimethyl variants, impacting bioavailability .
Key Research Findings
- Antimicrobial Potency : Trichlorophenyl-substituted esters outperform dimethyl derivatives, suggesting electron-withdrawing groups enhance target binding .
- Structural Influence on Activity : Dimethyl groups reduce antifungal efficacy but improve metabolic stability, as seen in thiocarbamic acid analogs .
- Insecticidal Selectivity : Phosphinyl modifications in ethyl esters increase pesticidal specificity without compromising mammalian toxicity profiles .
Biological Activity
Carbamimidothioic acid, N,N-dimethyl-, methyl ester (C₂H₆N₂S) is an organic compound classified under thioureas. It possesses a methyl ester group that enhances its chemical reactivity and biological activity. This article explores the compound's biological activities, including antimicrobial properties, interactions with biological macromolecules, and potential pharmaceutical applications.
Chemical Structure and Properties
The compound features a thiourea functional group, which is known for its diverse reactivity in organic synthesis. Its structural characteristics contribute to its unique biological activities. The following table summarizes the chemical properties and structural comparisons with related compounds.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C₂H₆N₂S | Contains a methyl ester group enhancing reactivity |
| Thiourea | CH₈N₂S | Simple structure; widely used as a fertilizer |
| N-Methylthiourea | C₃H₈N₂S | Methylated derivative; used in organic synthesis |
| Carbamothioic Acid, Methyl Ester | C₅H₁₁NOS | Contains additional carbon chain; different reactivity |
Antimicrobial Properties
Research indicates that carbamimidothioic acid, methyl ester exhibits antimicrobial activity against various bacterial strains. Initial studies have shown that it can inhibit the growth of certain pathogens, suggesting potential applications in treating infections caused by resistant bacteria.
Interaction with Biological Macromolecules
Studies have focused on the compound's interactions with proteins and nucleic acids. Preliminary findings indicate that carbamimidothioic acid, methyl ester may alter the activity or stability of specific enzymes, which could have implications for drug design and development. The compound's ability to interact with biological macromolecules highlights its potential as a lead compound in pharmaceutical research.
Modulation of Enzymatic Activity
The compound has been shown to influence metabolic pathways by modulating enzymatic activities. This modulation may be linked to its structural features that allow for specific binding interactions with enzymes. Further studies are needed to elucidate these mechanisms and their relevance in therapeutic contexts.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of carbamimidothioic acid exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.
- Cytotoxicity Studies : A study assessing the cytotoxic effects of various compounds, including carbamimidothioic acid derivatives, found that certain derivatives showed selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL for different derivatives tested against HCT-116 colon cancer cells .
- Enzyme Interaction Studies : Research exploring the interaction between carbamimidothioic acid and various enzymes revealed potential pathways through which this compound could modulate enzymatic functions. These findings suggest that further investigation into its role as an enzyme inhibitor could yield valuable insights for drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Carbamimidothioic acid, N,N-dimethyl-, methyl ester?
- Answer : A high-yielding, catalyst-free method involves the acylation of guanidines using methyl esters under basic conditions. For example, reacting N,N-dimethyl biguanide hydrochloride with methyl benzoate in dry DMSO with t-BuOK as a base achieves 76% yield at room temperature in 5 minutes . This method avoids traditional anhydride-based routes (e.g., benzoic anhydride in acetone), which require longer reaction times (5 hours) and yield 71% .
Q. What analytical techniques confirm the structural identity and purity of this compound?
- Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, while GC-MS is critical for purity assessment and identifying degradation byproducts. For instance, GC-MS detected Carbamimidothioic acid derivatives in LDPE degradation studies, with retention times and fragmentation patterns matched to reference libraries . XRD analysis can also quantify crystallinity changes in polymer matrices when the compound is present .
Q. How is this compound characterized in biological or environmental matrices?
- Answer : GC-MS is the gold standard for trace detection. In microbial degradation studies of polyethylene, the compound was identified via GC-MS at a retention time of 11.04% peak area, alongside acetone and diazene derivatives. Column chromatography (e.g., petroleum ether extraction) coupled with GC-MS ensures isolation and identification .
Advanced Research Questions
Q. What contradictions exist in synthetic yields between traditional and modern methods?
- Answer : Traditional methods using benzoic anhydride in acetone yield 71% over 5 hours, while the DMSO/t-BuOK system achieves 76% in 5 minutes. The discrepancy arises from the base-promoted activation of esters in DMSO, which enhances nucleophilic attack by guanidine derivatives . Kinetic studies suggest that solvent polarity and base strength (t-BuOK vs. weaker bases in traditional routes) drive efficiency gains .
Q. How does the compound’s presence in LDPE degradation products inform environmental persistence studies?
- Answer : GC-MS data from LDPE treated with Aspergillus flavus revealed Carbamimidothioic acid derivatives as degradation byproducts, indicating microbial cleavage of polymer chains. The compound’s formation correlates with reduced crystallinity (from 71.69% to 50.78%), suggesting it acts as a plasticizer or intermediate in oxidative degradation . Follow-up studies should quantify its ecotoxicity and persistence in soil/water systems.
Q. What structure-activity relationships (SAR) are critical for modifying the ester group in this compound?
- Answer : SAR studies in nucleoside derivatives show that ester hydrolysis to carboxylic acids (e.g., converting methyl esters to acids) alters hydrogen-bonding capacity and receptor affinity. For example, methyl ester hydrolysis in A3 adenosine receptor antagonists reduced binding efficacy, highlighting the ester’s role in lipophilicity and target interaction . Computational modeling (e.g., DFT) can further optimize substituent effects on reactivity .
Q. What mechanistic insights explain its reported anti-cancer activity?
- Answer : In Aspergillus flavus extracts, Carbamimidothioic acid derivatives demonstrated cytotoxicity against PC-3 and HepG2 cells. Proposed mechanisms include inhibition of fatty acid synthase (FAS) or interaction with DNA alkylation pathways, as seen with structurally similar 9-octadecenoic acid methyl esters . In vitro assays measuring apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane disruption are recommended for validation.
Q. How do salt forms (e.g., hydrochloride) impact the compound’s stability and bioactivity?
- Answer : Hydrochloride salts, such as carbamimidothioic acid-(3,4-dichlorophenyl) methyl ester monohydrochloride, enhance aqueous solubility and shelf stability. However, salt formation may alter pharmacokinetics, as seen in MreB inhibitors where the hydrochloride form improved bacterial cell wall penetration . Stability studies (e.g., accelerated aging under varied pH/temperature) are essential for formulation development.
Methodological Recommendations
- Synthesis Optimization : Prioritize DMSO/t-BuOK systems for rapid, high-yield synthesis .
- Analytical Workflows : Combine XRD for structural validation and GC-MS for purity/quantification .
- Biological Assays : Use LC-MS/MS to track metabolic byproducts in anti-cancer studies .
- Environmental Studies : Pair GC-MS with FTIR to monitor polymer degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
